5-FluoroNPB-22

説明

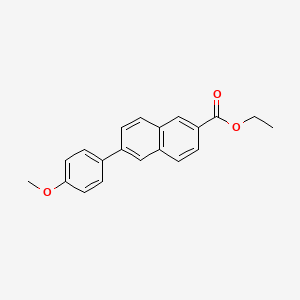

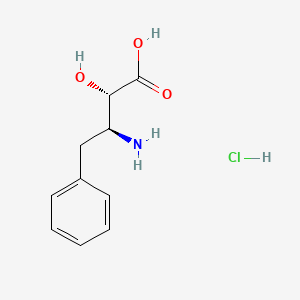

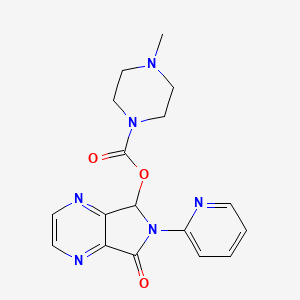

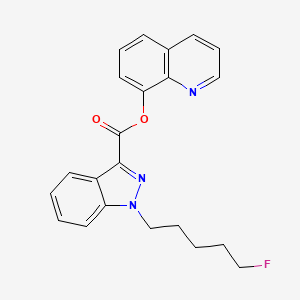

5-フルオロ NPB-22: は、合成カンナビノイドであり、NPB-22のアナログです。構造的には、アルキル鎖の末端炭素にフッ素原子が付加されていることが特徴です。 主に法医学および研究の用途で使用されており、その生理学的および毒性学的特性は、広範囲に評価されていません .

2. 製法

合成経路と反応条件: 5-フルオロ NPB-22の合成には、1-(5-フルオロペンチル)-1H-インダゾール-3-カルボン酸とキノリン-8-オールのエステル化が含まれます。 反応には通常、ジシクロヘキシルカルボジイミド(DCC)などの脱水剤と、ジクロロメタンなどの有機溶媒中の4-ジメチルアミノピリジン(DMAP)などの触媒が必要となります .

工業的生産方法: これには、高収率と高純度を確保するための反応条件の最適化、およびフッ素化中間体と最終生成物を扱うための安全対策の実施が含まれます .

3. 化学反応解析

反応の種類: 5-フルオロ NPB-22は、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: フッ素化アルキル鎖は、強い酸化条件下で酸化される可能性があります。

還元: インダゾール環は、適切な還元剤を使用して還元される可能性があります。

一般的な試薬と条件:

酸化: 酸性媒体中の過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)。

還元: 無水溶媒中の水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)。

主な生成物:

酸化: カルボン酸またはケトンの生成。

還元: 還元されたインダゾール誘導体の生成。

置換: 置換されたインダゾール誘導体の生成.

4. 科学研究への応用

5-フルオロ NPB-22は、主に法医学および毒性学的研究で使用されており、合成カンナビノイドの影響と代謝を研究しています。 また、ガスクロマトグラフィー質量分析(GC-MS)および核磁気共鳴(NMR)分光法などの技術を使用した検出方法の開発のために、分析化学でも使用されています .

作用機序

5-フルオロ NPB-22の作用機序には、カンナビノイド受容体、特にCB1およびCB2受容体との相互作用が含まれます。合成カンナビノイドとして、これらの受容体に結合し、その活性を調節することにより、天然カンナビノイドの効果を模倣します。 この相互作用は、さまざまな生理学的および精神活性効果をもたらしますが、正確な経路と分子標的は、まだ調査中です .

6. 類似化合物の比較

類似化合物:

NPB-22: フッ素原子を含まない親化合物。

5-フルオロ PB-22: 類似の構造を持つ別の合成カンナビノイドですが、エステル基が異なります。

JWH 018: コア構造が異なる、よく知られた合成カンナビノイド

独自性: 5-フルオロ NPB-22は、結合親和性と代謝安定性に影響を与える可能性のあるフッ素原子の存在により、ユニークです。 この構造修飾は、アナログと比較して、異なる薬理学的および毒性学的プロファイルを招く可能性があります .

生化学分析

Biochemical Properties

The predominant metabolic pathway for 5-Fluoro NPB-22 is ester hydrolysis, yielding a wide variety of (5-fluoro)pentylindole-3-carboxylic acid metabolites . The majority of these metabolites are generated by oxidation with or without glucuronidation . For 5-Fluoro NPB-22, oxidative defluorination occurs, forming NPB-22 metabolites .

Cellular Effects

Like other synthetic cannabinoids, it is expected to interact with the CB1 and CB2 cannabinoid receptors . These interactions can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

5-Fluoro NPB-22 acts as a full agonist at the CB1 and CB2 cannabinoid receptors . Its binding affinity at these receptors influences its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Like other synthetic cannabinoids, it’s likely that its effects vary with dosage, and high doses could potentially have toxic or adverse effects .

Metabolic Pathways

5-Fluoro NPB-22 undergoes several metabolic transformations, including dihydroxylation, dihydrodiol formation, oxidative defluorination, oxidative defluorination to carboxylic acid, ester hydrolysis, and glucosidation . These metabolic pathways involve various enzymes and cofactors .

Transport and Distribution

Like other synthetic cannabinoids, it’s likely that it interacts with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

Like other synthetic cannabinoids, it’s likely that it’s directed to specific compartments or organelles based on various targeting signals or post-translational modifications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro NPB-22 involves the esterification of 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid with quinolin-8-ol. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the fluorinated intermediates and final product .

化学反応の分析

Types of Reactions: 5-fluoro NPB-22 can undergo various chemical reactions, including:

Oxidation: The fluorinated alkyl chain can be oxidized under strong oxidative conditions.

Reduction: The indazole ring can be reduced using suitable reducing agents.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of reduced indazole derivatives.

Substitution: Formation of substituted indazole derivatives.

科学的研究の応用

5-fluoro NPB-22 is primarily used in forensic and toxicological research to study the effects and metabolism of synthetic cannabinoids. It is also utilized in analytical chemistry for the development of detection methods using techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy .

類似化合物との比較

NPB-22: The parent compound without the fluorine atom.

5-fluoro PB-22: Another synthetic cannabinoid with a similar structure but different ester group.

JWH 018: A well-known synthetic cannabinoid with a different core structure

Uniqueness: 5-fluoro NPB-22 is unique due to the presence of the fluorine atom, which can influence its binding affinity and metabolic stability. This structural modification can result in different pharmacological and toxicological profiles compared to its analogs .

特性

IUPAC Name |

quinolin-8-yl 1-(5-fluoropentyl)indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O2/c23-13-4-1-5-15-26-18-11-3-2-10-17(18)21(25-26)22(27)28-19-12-6-8-16-9-7-14-24-20(16)19/h2-3,6-12,14H,1,4-5,13,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNDVBLSHUYZLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2CCCCCF)C(=O)OC3=CC=CC4=C3N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016920 | |

| Record name | Quinolin-8-yl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445579-79-2 | |

| Record name | 5-Fluoro-NPB-22 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445579792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinolin-8-yl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-FLUORO-NPB-22 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7KA18TLS0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does 5-Fluoro NPB-22 differ from other synthetic cannabinoids like (±)5-epi-CP55,940 in its effects on cancer cells?

A1: While both 5-Fluoro NPB-22 and (±)5-epi-CP55,940 demonstrated growth inhibitory effects against prostate and pancreatic cancer cell lines [], their mechanisms of action diverge. (±)5-epi-CP55,940 primarily induces caspase-mediated apoptosis, a form of programmed cell death, and this effect is mediated through the cannabinoid receptor CB2 []. In contrast, 5-Fluoro NPB-22 does not primarily trigger apoptosis. Instead, it leads to the formation of cytosolic vacuoles and increased LC3-II, suggestive of autophagy, another cellular process involved in degrading and recycling cellular components []. Furthermore, 5-Fluoro NPB-22 causes cell cycle arrest at the S and G2/M phases, hindering cell division []. Interestingly, combining 5-Fluoro NPB-22 with hydroxychloroquine, an autophagy inhibitor, enhances apoptosis in these cancer cells, suggesting a potential synergistic effect []. This difference in cellular response highlights the distinct mechanisms employed by these synthetic cannabinoids and underscores the need for further research to fully elucidate their therapeutic potential.

Q2: What research avenues are being considered to further explore the anti-cancer potential of 5-Fluoro NPB-22?

A2: Given the promising in vitro results, further research is crucial to determine the safety and efficacy of 5-Fluoro NPB-22 in vivo. Preclinical studies using animal models of prostate and pancreatic cancer are warranted to evaluate the compound's antitumor activity, optimal dosage, and potential side effects []. Investigating the synergistic effects observed when combining 5-Fluoro NPB-22 with autophagy inhibitors, such as hydroxychloroquine, could also reveal novel therapeutic strategies []. Moreover, understanding the precise molecular targets and pathways engaged by 5-Fluoro NPB-22 is crucial for optimizing its therapeutic application and potentially designing more potent and selective analogs.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。